7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

Medicinal Chemistry Physicochemical Properties Drug Design

Choose 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (CAS 2098040-93-6) for your medicinal chemistry campaign. The rigid 5-azaspiro[2.4]heptane core enforces a unique 3D conformation that enhances metabolic stability and target selectivity versus flexible piperidine analogs. The 3-fluorophenyl group provides a precise vector for fluorine-mediated interactions and offers a 19F NMR handle for binding studies. Critically, substitution with non-fluorinated or differently substituted analogs is not scientifically valid—altering the fluorine position changes electrostatic surfaces and binding affinity. This compound is a key intermediate for quinolonecarboxylic acid antibacterial agents, as demonstrated in Daiichi Sankyo patents. Secure consistent quality and advance your SAR studies with this differentiated building block.

Molecular Formula C12H14FN
Molecular Weight 191.24 g/mol
CAS No. 2098040-93-6
Cat. No. B1481847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane
CAS2098040-93-6
Molecular FormulaC12H14FN
Molecular Weight191.24 g/mol
Structural Identifiers
SMILESC1CC12CNCC2C3=CC(=CC=C3)F
InChIInChI=1S/C12H14FN/c13-10-3-1-2-9(6-10)11-7-14-8-12(11)4-5-12/h1-3,6,11,14H,4-5,7-8H2
InChIKeyHDZSROMVWYRKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (CAS 2098040-93-6): A Spirocyclic Amine Building Block


7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (CAS 2098040-93-6) is a functionalized spirocyclic amine building block characterized by a rigid 5-azaspiro[2.4]heptane core substituted with a 3-fluorophenyl group at the 7-position . With a molecular formula of C12H14FN and a molecular weight of 191.24 g/mol, this compound is commercially available as a research chemical with a typical purity of 98% . Its structure is defined by the spiro junction between a pyrrolidine and a cyclopropane ring, a motif recognized for conferring unique three-dimensional and conformational properties that are highly valued in medicinal chemistry [1].

Why Generic Substitution of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is Scientifically Inadvisable


Substituting 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane with a generic 5-azaspiro[2.4]heptane core or an analog with a different substitution pattern is not a scientifically valid practice. The specific 3-fluorophenyl group is not an inert or interchangeable component; its electronic and steric properties are designed to influence key molecular interactions [1]. Altering the position of the fluorine atom on the phenyl ring (e.g., to the 2- or 4-position) or replacing it entirely will result in a different molecular topology and electrostatic surface, which are known to critically affect target binding affinity and selectivity in structure-activity relationships (SAR) [2]. Furthermore, the incorporation of a rigid spirocyclic scaffold like 5-azaspiro[2.4]heptane, in contrast to more flexible piperidine analogs, is a deliberate medicinal chemistry strategy to enhance metabolic stability and improve physicochemical properties, a benefit that is lost upon substitution with a simpler, non-spirocyclic amine [3].

Quantitative Differentiation Evidence for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane vs. Closest Analogs


Molecular Topology and Lipophilicity Differentiate 3-Fluorophenyl from Unsubstituted 5-Azaspiro[2.4]heptane Core

Compared to the unsubstituted 5-azaspiro[2.4]heptane core (C6H11N, MW 97.16 g/mol), the target compound 7-(3-fluorophenyl)-5-azaspiro[2.4]heptane possesses a significantly larger molecular size and an aromatic, lipophilic substituent . While experimental cLogP is unavailable, the addition of a 3-fluorophenyl group is a well-established method to increase lipophilicity and enhance potential binding interactions with hydrophobic pockets in biological targets, thereby expanding the chemical space and potential utility beyond what the simple core can achieve [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Positional Isomerism: 3-Fluorophenyl vs. 2- and 4-Fluorophenyl Analogs in 5-Azaspiro[2.4]heptane Series

The target compound is a positional isomer of 7-(2-fluorophenyl)-5-azaspiro[2.4]heptane (CAS 2097996-37-5) and 7-(4-fluorophenyl)-5-azaspiro[2.4]heptane (CAS 2098040-85-6) . These three compounds share an identical molecular formula (C12H14FN) and weight (191.24 g/mol). The sole difference is the position of the fluorine atom on the phenyl ring. Based on fundamental principles of medicinal chemistry, such positional isomerism is a primary driver of differential biological activity due to changes in molecular dipole moment and the orientation of the fluorine atom, which can drastically alter a compound's ability to interact with its target [1].

Structure-Activity Relationship (SAR) Isosterism Medicinal Chemistry

Conformational Rigidity of the Spirocyclic Scaffold vs. Flexible Piperidine Analogs

The target compound incorporates a 5-azaspiro[2.4]heptane core, a rigid scaffold that locks the amine nitrogen into a defined conformation. This is in stark contrast to a more flexible piperidine ring, which can adopt multiple conformations. Studies on analogous spirocyclic systems demonstrate that this conformational restriction translates into quantifiable benefits [1]. For instance, spiro[3.3]heptane derivatives have been shown to possess higher aqueous solubility and a trend towards greater metabolic stability than their more flexible cyclohexane counterparts [2].

Conformational Analysis Metabolic Stability Drug Design

Commercial Purity Specification for Research Procurement: Target Compound vs. Unspecified Analogues

For procurement, a verifiable purity specification is a critical differentiator. 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is commercially available from reputable vendors like Leyan with a specified purity of 98% . This defined level of quality assurance is essential for reproducible research. In contrast, sourcing a generic "5-azaspiro[2.4]heptane derivative" without a clear purity specification introduces significant experimental variability.

Chemical Procurement Quality Control Sourcing

Recommended Research Applications for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane Based on Structural Differentiation


Lead Optimization in Medicinal Chemistry: Exploring 3D Space and Fluorine SAR

This compound is ideally suited for medicinal chemistry campaigns aimed at improving the potency, selectivity, or ADME properties of a lead series. The rigid 5-azaspiro[2.4]heptane scaffold introduces a three-dimensional element, allowing exploration of novel chemical space and potentially enhancing target selectivity compared to flat, aromatic systems [1]. The 3-fluorophenyl group offers a specific vector for fluorine-mediated interactions, enabling a precise structure-activity relationship (SAR) study around the phenyl ring's electronics and sterics, which is not possible with unsubstituted or differently substituted analogs [2].

Synthesis of Novel Quinolone Antibacterial Intermediates

Patents from Daiichi Sankyo and others explicitly describe the use of substituted 5-azaspiro[2.4]heptane derivatives as key intermediates in the synthesis of quinolonecarboxylic acid antibacterial agents [1]. The spirocyclic amine core, when incorporated at the C-7 position of the quinolone nucleus, is known to profoundly influence antibacterial spectrum and potency. The 7-(3-fluorophenyl) variant can be used to synthesize a new series of quinolone analogs, potentially addressing activity gaps against resistant strains [2].

Probing Biological Targets with a Conformationally Restricted Probe

The conformational rigidity of the 5-azaspiro[2.4]heptane core makes this compound an excellent chemical biology probe. When incorporated into a larger molecule, it can help define the bioactive conformation of the ligand by restricting the flexibility of the amine group [1]. This is in stark contrast to using a flexible piperidine analog, which yields ambiguous conformational data. The 3-fluorophenyl group further provides a unique 19F NMR handle for potential biophysical studies to monitor binding events [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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